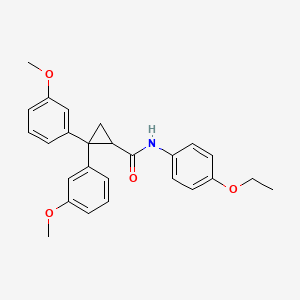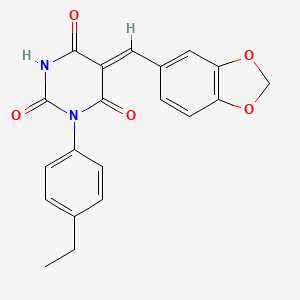
N-(4-ethoxyphenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethoxyphenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide, also known as BM212, is a synthetic compound that belongs to the class of cyclopropane carboxamide derivatives. It has been extensively studied for its potential pharmaceutical applications due to its potent anti-inflammatory and analgesic properties.
Mecanismo De Acción
The exact mechanism of action of N-(4-ethoxyphenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by modulating the activity of various signaling pathways involved in the inflammatory response, including the NF-κB pathway, the mitogen-activated protein kinase (MAPK) pathway, and the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide has been shown to have potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has also been shown to inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO), two molecules that play a key role in the inflammatory response. Additionally, N-(4-ethoxyphenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide has been shown to have a low toxicity profile and is well-tolerated in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-ethoxyphenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide has several advantages for lab experiments. It is easy to synthesize and has a high yield and purity. It also has potent anti-inflammatory and analgesic effects, making it a useful tool for studying the inflammatory response and pain. However, one limitation of N-(4-ethoxyphenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on N-(4-ethoxyphenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide. One area of interest is the development of more potent and selective analogs of N-(4-ethoxyphenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide that can be used as potential drug candidates for the treatment of inflammatory diseases and pain. Another area of interest is the investigation of the signaling pathways involved in the anti-inflammatory and analgesic effects of N-(4-ethoxyphenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide, which may lead to the identification of novel targets for drug development. Finally, further studies are needed to elucidate the pharmacokinetics and pharmacodynamics of N-(4-ethoxyphenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide in vivo, which will be important for the development of safe and effective drugs based on this compound.
Métodos De Síntesis
N-(4-ethoxyphenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide can be synthesized by reacting 4-ethoxyphenylboronic acid with 2,2-bis(3-methoxyphenyl)cyclopropanecarboxylic acid chloride in the presence of a palladium catalyst. The resulting compound is then treated with ammonia to obtain N-(4-ethoxyphenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide in high yield and purity.
Aplicaciones Científicas De Investigación
N-(4-ethoxyphenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as reduce the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response. N-(4-ethoxyphenyl)-2,2-bis(3-methoxyphenyl)cyclopropanecarboxamide has also been shown to have potent analgesic effects in various animal models of pain.
Propiedades
IUPAC Name |
N-(4-ethoxyphenyl)-2,2-bis(3-methoxyphenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO4/c1-4-31-21-13-11-20(12-14-21)27-25(28)24-17-26(24,18-7-5-9-22(15-18)29-2)19-8-6-10-23(16-19)30-3/h5-16,24H,4,17H2,1-3H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTAQLDVRUKVHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2CC2(C3=CC(=CC=C3)OC)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-chlorophenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5227384.png)


![4-({[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5227402.png)
![2-(2-{4-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1-piperazinyl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride](/img/structure/B5227409.png)
![3-chloro-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5227424.png)
![cyclohexyl 4-[4-(diethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5227440.png)
![2-(allylthio)-4-[3-(benzyloxy)-4-methoxyphenyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B5227441.png)
![N-[2-(diethylamino)ethyl]-2-(4-ethyl-1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5227455.png)
![N-[2-(4-morpholinyl)ethyl]-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5227470.png)



![2-({2-[2-(4-chlorophenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt)](/img/structure/B5227485.png)